Edelfosine
Overview
Description
Edelfosine, also known as 2-Methoxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, is a synthetic alkyl-lysophospholipid. It is recognized for its antineoplastic (anti-cancer) properties. Unlike many traditional chemotherapeutic agents, this compound incorporates into the cell membrane rather than targeting DNA, leading to selective apoptosis in tumor cells while sparing healthy cells .
Mechanism of Action
Edelfosine, a synthetic alkyl-lysophospholipid (ALP), is known for its antineoplastic (anti-cancer) effects . It has been proposed for the treatment of various diseases, including cancer, autoimmune diseases, anti-HIV, and parasitic diseases . This article will delve into the mechanism of action of this compound.
Target of Action
This compound primarily targets the Fas/CD95 cell death receptor located in the cellular membranes . This receptor plays a crucial role in inducing apoptosis, a form of programmed cell death .
Mode of Action
It acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interfering with phosphatidylcholine (PC) synthesis, leading to the induction of apoptosis . It can also inhibit the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway .
Pharmacokinetics
This compound presents slow elimination and high distribution to tissues . The bioavailability for a single oral dose of this compound is less than 10%, but multiple-dose oral administration can increase this value up to 64% . This suggests that multiple oral administration is required to increase oral bioavailability .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of cholesterol and membrane rafts in the cellular environment is key to the mechanism of anticancer activity of this compound .
Biochemical Analysis
Biochemical Properties
Edelfosine incorporates into the cell membrane and does not target the DNA . It interacts with various biomolecules, including the Fas/CD95 cell death receptor , and can inhibit the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. In many tumor cells, it causes selective apoptosis, sparing healthy cells . It also affects gene expression by modulating the expression and activity of transcription factors . Furthermore, it has immune-modulating properties .
Molecular Mechanism
This compound’s mechanism of action involves its accumulation in lipid rafts, from where it can activate the Fas/CD95 cell death receptor . This activation can inhibit the MAPK/ERK mitogenic pathway and the Akt/PKB survival pathway , leading to changes in gene expression .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It has been found that low doses of this compound stimulate the TCA cycle . These metabolic perturbations are coupled with an increase of nucleic acid synthesis de novo , indicating acceleration of biosynthetic and reparative processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Bioavailability for a single oral dose of this compound was found to be less than 10%, but a multiple-dose oral administration increased this value up to 64% .
Metabolic Pathways
This compound has been implicated as affecting numerous different metabolic pathways . These include those involved with amino acid metabolism, sugar metabolism, the TCA cycle, fatty acid biosynthesis, sphingolipid metabolism, glycerophospholipid metabolism, and glycerolipid metabolism .
Transport and Distribution
This compound is widely scattered across different organs, but it is preferentially internalized by the tumor both in vitro and in vivo . It presents slow elimination and high distribution to tissues .
Subcellular Localization
This compound is found to localize in the mitochondria of cells . It promotes a redistribution of lipid rafts from the plasma membrane to mitochondria, suggesting a raft-mediated link between plasma membrane and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of edelfosine involves the reaction of 1-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with trimethylamine. The process typically requires anhydrous conditions and the use of organic solvents such as chloroform or methanol. The reaction is facilitated by the presence of a base, often sodium or potassium hydroxide, to deprotonate the hydroxyl groups and promote nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Edelfosine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phosphonate derivatives.
Reduction: Reduction reactions can modify the alkyl chain, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include various phosphonate and phosphocholine derivatives, each with distinct biological activities .
Scientific Research Applications
Edelfosine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the behavior of alkyl-lysophospholipids.
Biology: Investigated for its role in modulating cell membrane dynamics and signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and parasitic infections. .
Industry: Utilized in the development of novel drug delivery systems and as a reference compound in pharmacokinetic studies
Comparison with Similar Compounds
Miltefosine: Another alkyl-lysophospholipid with antineoplastic and antiparasitic properties.
Perifosine: Known for its ability to inhibit the Akt pathway and induce apoptosis in cancer cells.
Edelfosine’s unique mechanism of action and selective toxicity make it a promising candidate for further research and therapeutic development.
Properties
IUPAC Name |
(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRGQHAERHWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045766 | |
Record name | Edelfosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70641-51-9, 65492-82-2 | |
Record name | Edelfosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edelfosine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC343649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | EDELFOSINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Edelfosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDELFOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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